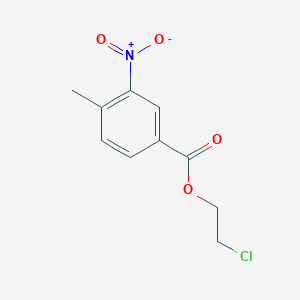
Silane, trichloro(1-chloroethenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trichloro(1-chlorovinyl)silane, also known as trichloro(1-chloroethenyl)silane, is an organosilicon compound with the molecular formula C2H2Cl4Si. This compound is characterized by the presence of a silicon atom bonded to three chlorine atoms and one chlorovinyl group. It is a colorless liquid with a pungent odor and is primarily used in the synthesis of various organosilicon compounds .
准备方法
Synthetic Routes and Reaction Conditions: Trichloro(1-chlorovinyl)silane can be synthesized through the direct chlorination of vinylsilane. The reaction involves the exposure of vinylsilane to chlorine gas under controlled conditions. The reaction is typically carried out at elevated temperatures to ensure complete chlorination .
Industrial Production Methods: In industrial settings, trichloro(1-chlorovinyl)silane is produced using a similar chlorination process. The process involves the continuous feeding of vinylsilane and chlorine gas into a reactor, where the reaction takes place at high temperatures. The resulting product is then purified through distillation to obtain high-purity trichloro(1-chlorovinyl)silane .
化学反应分析
Types of Reactions: Trichloro(1-chlorovinyl)silane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in trichloro(1-chlorovinyl)silane can be substituted with other functional groups, such as alkoxy or amino groups, under appropriate conditions.
Addition Reactions: The chlorovinyl group can participate in addition reactions with nucleophiles, leading to the formation of new organosilicon compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alcohols, amines, and thiols. These reactions are typically carried out in the presence of a base, such as triethylamine, to facilitate the substitution process.
Addition Reactions: Nucleophiles such as Grignard reagents or organolithium compounds are commonly used.
Major Products Formed:
Substitution Reactions: Products include alkoxysilanes, aminosilanes, and thiolsilanes.
Addition Reactions: Products include various organosilicon compounds with different functional groups attached to the silicon atom.
科学研究应用
Trichloro(1-chlorovinyl)silane has a wide range of applications in scientific research, including:
作用机制
The mechanism of action of trichloro(1-chlorovinyl)silane involves its ability to react with various nucleophiles, leading to the formation of new organosilicon compounds. The silicon atom in trichloro(1-chlorovinyl)silane is highly electrophilic due to the presence of electronegative chlorine atoms. This makes it susceptible to nucleophilic attack, resulting in the substitution or addition of functional groups .
Molecular Targets and Pathways:
Nucleophilic Substitution: The chlorine atoms in trichloro(1-chlorovinyl)silane can be replaced by nucleophiles, such as alcohols or amines, through nucleophilic substitution reactions.
Addition Reactions: The chlorovinyl group can undergo addition reactions with nucleophiles, leading to the formation of new carbon-silicon bonds.
相似化合物的比较
Trichloro(1-chlorovinyl)silane can be compared with other similar compounds, such as:
Trichlorosilane (HSiCl3): Trichlorosilane is a simpler compound with three chlorine atoms bonded to a silicon atom.
Silicon Tetrachloride (SiCl4): Silicon tetrachloride is another related compound with four chlorine atoms bonded to a silicon atom.
Hexachlorodisilane (Si2Cl6): Hexachlorodisilane consists of two silicon atoms bonded to six chlorine atoms.
Uniqueness: Trichloro(1-chlorovinyl)silane is unique due to the presence of both a chlorovinyl group and three chlorine atoms bonded to a silicon atom. This unique structure allows it to participate in a wide range of chemical reactions, making it a versatile compound in various scientific and industrial applications .
属性
CAS 编号 |
2441-27-2 |
|---|---|
分子式 |
C2H2Cl4Si |
分子量 |
195.9 g/mol |
IUPAC 名称 |
trichloro(1-chloroethenyl)silane |
InChI |
InChI=1S/C2H2Cl4Si/c1-2(3)7(4,5)6/h1H2 |
InChI 键 |
VWMDRWHOSUUULE-UHFFFAOYSA-N |
规范 SMILES |
C=C([Si](Cl)(Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



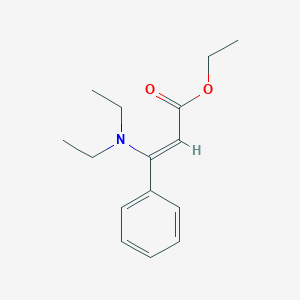
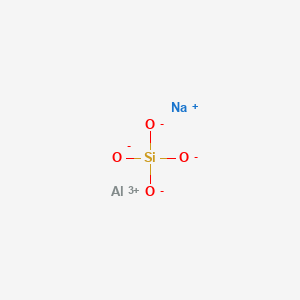

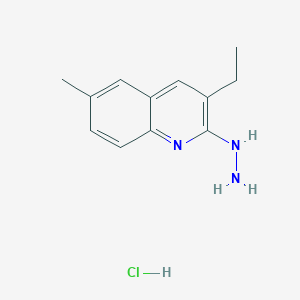
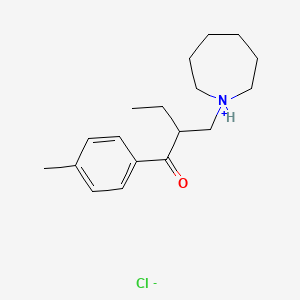
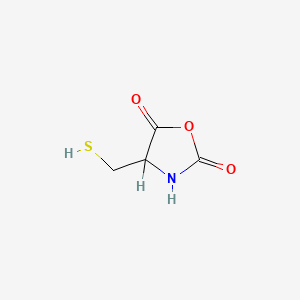
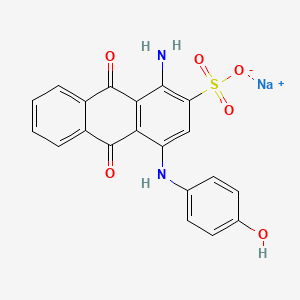

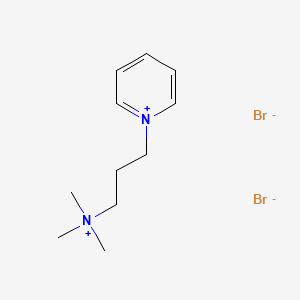
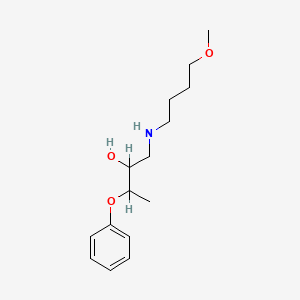
![1,3-Dioxepane-4,7-dimethanol,5,6-bis[(acetyloxy)methoxy]-,diacetate(9ci)](/img/structure/B13752313.png)
